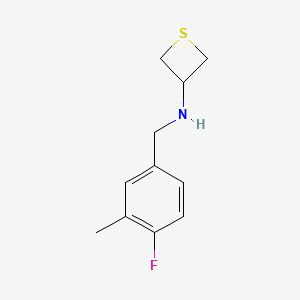
N-(4-Fluoro-3-methylbenzyl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Fluoro-3-methylbenzyl)thietan-3-amine is an organic compound that features a thietane ring, a benzyl group substituted with a fluorine atom and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluoro-3-methylbenzyl)thietan-3-amine typically involves multi-step organic reactions. One common approach is to start with the appropriate benzyl halide, such as 4-fluoro-3-methylbenzyl chloride, and react it with thietan-3-amine under suitable conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Fluoro-3-methylbenzyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a more saturated form.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated thietane derivatives.
Substitution: Nitro or halogen-substituted benzyl derivatives.
Applications De Recherche Scientifique
N-(4-Fluoro-3-methylbenzyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-Fluoro-3-methylbenzyl)thietan-3-amine involves its interaction with specific molecular targets. The fluorine and methyl groups on the benzyl ring can influence the compound’s binding affinity and selectivity for these targets. The thietane ring may also play a role in the compound’s overall reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thietan-3-amine: A simpler analog without the benzyl substitution.
N-(4-Fluoro-2-methylbenzyl)thietan-3-amine: A closely related compound with a different substitution pattern on the benzyl ring.
Uniqueness
N-(4-Fluoro-3-methylbenzyl)thietan-3-amine is unique due to the specific positioning of the fluorine and methyl groups on the benzyl ring, which can significantly impact its chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H14FNS |
|---|---|
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
N-[(4-fluoro-3-methylphenyl)methyl]thietan-3-amine |
InChI |
InChI=1S/C11H14FNS/c1-8-4-9(2-3-11(8)12)5-13-10-6-14-7-10/h2-4,10,13H,5-7H2,1H3 |
Clé InChI |
KLKTUENLSVCVQI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)CNC2CSC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





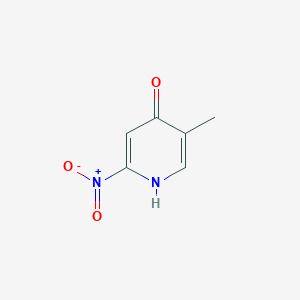

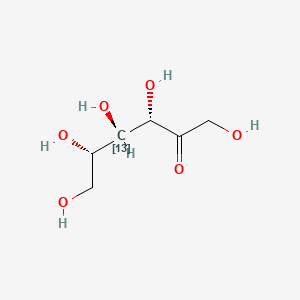
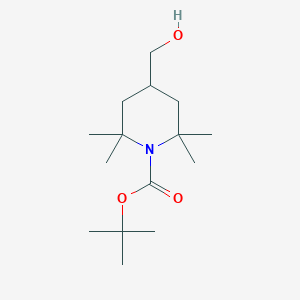
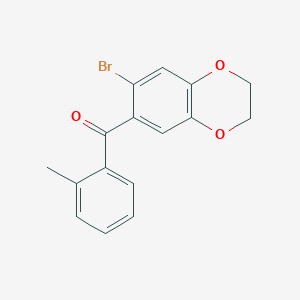
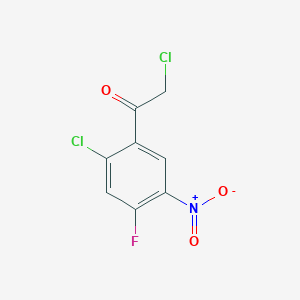


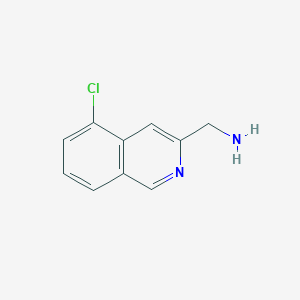
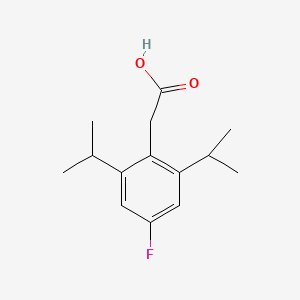
![1-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B12951317.png)
